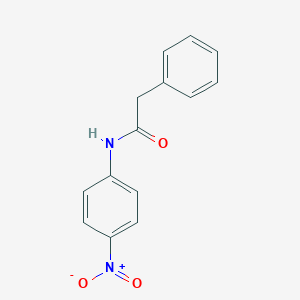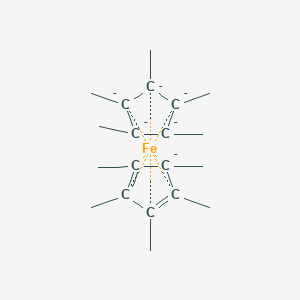
Bis(pentamethylcyclopentadienyl)iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of bis(pentamethylcyclopentadienyl)iron(II) and similar compounds has been explored in various studies. For example, Arduengo et al. (2005) reported the synthesis of a hetero-substituted metallocene, providing insights into the structural determination of such compounds through X-ray crystallographic analysis (IIIAnthony J. Arduengo et al., 2005).
Molecular Structure Analysis
- The molecular structure of bis(pentamethylcyclopentadienyl)iron(II) and related iron(II) complexes has been extensively studied. For example, Spiccia et al. (1998) characterized iron(II) complexes of pentadentate ligands, revealing insights into the molecular geometry and coordination (L. Spiccia et al., 1998).
Chemical Reactions and Properties
- The chemical reactivity of bis(pentamethylcyclopentadienyl)iron(II) involves various interactions and transformations. Murakami et al. (2013) discussed the synthesis and characterization of iron(II) complexes with different ligands, highlighting the reactivity and formation of different coordination geometries (K. Murakami et al., 2013).
Physical Properties Analysis
- The physical properties of bis(pentamethylcyclopentadienyl)iron(II), such as thermal stability and solubility, have been examined. Li et al. (2018) investigated a related zirconium complex, providing insights into properties like thermal stability and acidity (Ningbo Li et al., 2018).
Chemical Properties Analysis
- The chemical properties, such as bonding and reactivity, of bis(pentamethylcyclopentadienyl)iron(II) have been a subject of research. For instance, Mauro et al. (1993) synthesized and studied a monomeric compound related to bis(pentamethylcyclopentadienyl)iron(II), providing insights into its coordination geometry and reactivity (A. Mauro et al., 1993).
Applications De Recherche Scientifique
Catalysis
In the realm of catalysis, bis(pentamethylcyclopentadienyl)iron(II) derivatives have been explored for their efficacy in oxidation reactions, hydrogenation processes, and polymerization activities. For instance, complexes derived from bis(pentamethylcyclopentadienyl)iron(II) have been investigated for alkane oxidation with the aim of understanding catalyst degradation mechanisms, which is crucial for designing more durable catalytic systems (Grau et al., 2014). Similarly, iron(II) complexes featuring chiral ligands based on bis(pentamethylcyclopentadienyl)iron(II) have shown promising results in the enantioselective transfer hydrogenation of ketones, indicating their potential for asymmetric synthesis (Bigler & Mezzetti, 2014).
Materials Science
In materials science, the unique electrochemical properties of bis(pentamethylcyclopentadienyl)iron(II) and its derivatives have been utilized in the development of solvatochromic indicators and probes. These compounds are designed to explore the solubility characteristics across a wide range of solvents, from water to paraffins, showcasing their application in studying solvent effects and interactions (Gameiro et al., 2000). Furthermore, the structural and electronic characteristics of bis(pentamethylcyclopentadienyl)iron(II) complexes have been harnessed for understanding redox-controlled polymerization processes, which are essential for creating polymers with tailored properties (Biernesser et al., 2013).
Molecular Structure and Reactivity Studies
The study of bis(pentamethylcyclopentadienyl)iron(II) complexes extends to exploring their molecular structures and reactivity patterns. Such investigations provide insights into the ligand field effects, coordination geometries, and electronic structures, which are fundamental for predicting and rationalizing the reactivity and stability of these complexes. Notably, research into the synthesis, characterization, and reactivity of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II) illuminates the versatile coordination behavior and potential catalytic applications of these systems (Rieb et al., 2014).
Mécanisme D'action
Target of Action
Bis(pentamethylcyclopentadienyl)iron(II), also known as Decamethylferrocene, primarily targets graphene . Graphene is a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, known for its exceptional electronic, thermal, and mechanical properties.
Mode of Action
Decamethylferrocene acts as an electron donor . It interacts with its target, graphene, through a redox reaction . In this process, Decamethylferrocene donates electrons to graphene, which then undergoes a reaction with metallic palladium .
Biochemical Pathways
The primary biochemical pathway involved in the action of Decamethylferrocene is the redox reaction .
Result of Action
. This process enhances the properties of graphene, making it suitable for various applications.
Action Environment
The action of Decamethylferrocene is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the redox reaction with graphene occurs optimally under controlled conditions . .
Safety and Hazards
Bis(pentamethylcyclopentadienyl)iron(II) is considered stable and incompatible with strong oxidizing agents . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
. This suggests potential future directions in the exploration of its properties and applications in material science and nanotechnology.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Bis(pentamethylcyclopentadienyl)iron(II) involves the reaction of pentamethylcyclopentadienyl sodium with iron(II) chloride in the presence of a reducing agent.", "Starting Materials": ["Pentamethylcyclopentadienyl sodium", "Iron(II) chloride", "Reducing agent"], "Reaction": ["1. Dissolve pentamethylcyclopentadienyl sodium in a solvent such as tetrahydrofuran.", "2. Add iron(II) chloride to the solution and stir.", "3. Add the reducing agent, such as sodium borohydride, to the solution.", "4. Allow the reaction to proceed at room temperature for several hours.", "5. Filter the resulting Bis(pentamethylcyclopentadienyl)iron(II) product and wash with a solvent such as diethyl ether.", "6. Dry the product under vacuum."] } | |
Numéro CAS |
12126-50-0 |
Nom du produit |
Bis(pentamethylcyclopentadienyl)iron(II) |
Formule moléculaire |
C20H30Fe 10* |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
iron;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; |
Clé InChI |
VKRKSGODPDKGAD-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
SMILES canonique |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
Origine du produit |
United States |
Q & A
Q1: How does the use of Bis(pentamethylcyclopentadienyl)iron(II) as a reducing agent compare to ferrocene in reactions with Cu(dmp)22+ (dmp = 2,9-dimethyl-1,10-phenanthroline)?
A1: Research indicates that while both Bis(pentamethylcyclopentadienyl)iron(II) and ferrocene can act as reducing agents for Cu(dmp)22+, their reaction mechanisms differ significantly [1]. While the reduction with ferrocene primarily follows a pathway dependent on the deformation of Cu(dmp)22+, Bis(pentamethylcyclopentadienyl)iron(II), possessing a significantly more negative E° value (500 mV lower than ferrocene [1]), promotes a reaction pathway influenced by the deformation of Cu(dmp)2+ [1]. This difference highlights the impact of the reductant's reduction potential on the reaction pathway and the species involved in the rate-determining steps.
Q2: Can Bis(pentamethylcyclopentadienyl)iron(II) be used to study electrochemical processes at liquid-liquid interfaces?
A2: Yes, Bis(pentamethylcyclopentadienyl)iron(II) has shown promise as a redox probe in studying electron transfer across liquid-liquid interfaces [2]. Its use in this context allows researchers to investigate the kinetics and thermodynamics of charge transfer processes occurring at the interface between immiscible liquids.
- Kano, K., et al. (2002). An Interpretation of Gated Behavior: Kinetic Studies of the Oxidation and Reduction Reactions of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) in Acetonitrile. Bulletin of the Chemical Society of Japan, 75(1), 1-13.
- Reymond, F., et al. (2003). Voltammetric study of electron transfer across the 1,6-dichlorohexane|water interface with the bis(pentamethylcyclopentadienyl)iron(II/III) redox couple. Journal of Electroanalytical Chemistry, 556(1-2), 27-35.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
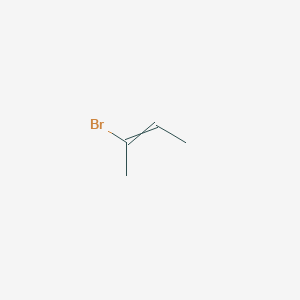
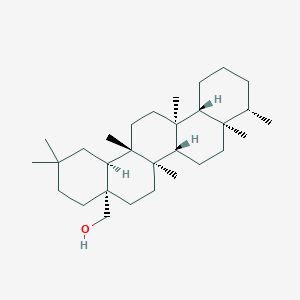
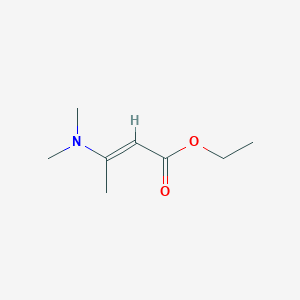
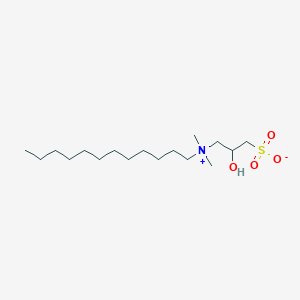
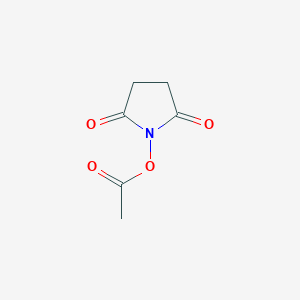


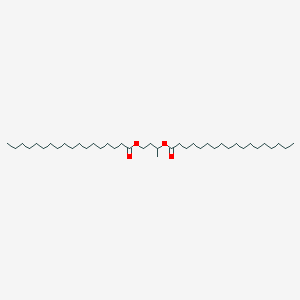
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)

